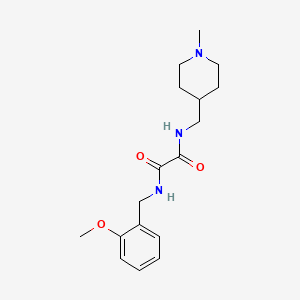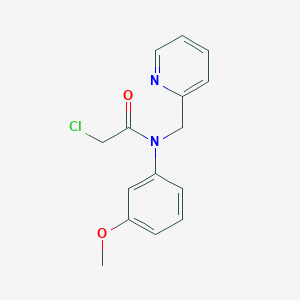
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as Cmpd-1, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). Additionally, it has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide in lab experiments is its potential as a cancer therapeutic. It has been shown to be effective in inhibiting cancer cell growth, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic.
Future Directions
There are several future directions for the study of 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer therapeutics. Additionally, further studies could investigate its potential as a treatment for other diseases, such as inflammation and neurodegenerative disorders. Finally, studies could investigate the pharmacokinetics and toxicity of 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide, which are important factors in the development of any drug.
Synthesis Methods
The synthesis of 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide involves the reaction of 2-chloro-N-(pyridin-2-ylmethyl)acetamide with 3-methoxyaniline in the presence of a base. This reaction results in the formation of 2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide as a white solid.
Scientific Research Applications
2-Chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-7-4-6-13(9-14)18(15(19)10-16)11-12-5-2-3-8-17-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQCAMIWOOCLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC2=CC=CC=N2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416853 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-6-methylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2943913.png)


![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2943916.png)
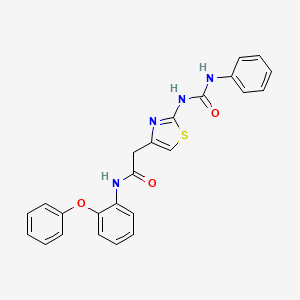
![5-[(E)-(4-bromophenyl)methylidene]-2-imino-1-methyltetrahydro-4H-imidazol-4-one](/img/structure/B2943919.png)
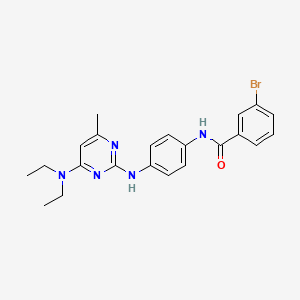
![N-(2-cyclopropyl-2-hydroxypropyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2943923.png)
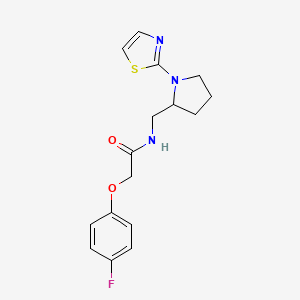

![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-YL)-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B2943929.png)
![N-(2-bromo-4-fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2943932.png)
